Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885688
InChI: InChI=1S/C16H23NO5S/c1-23(19,20)22-12-9-14-7-10-17(11-8-14)16(18)21-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
SMILES:
Molecular Formula: C16H23NO5S
Molecular Weight: 341.4 g/mol

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15885688

Molecular Formula: C16H23NO5S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C16H23NO5S
Molecular Weight 341.4 g/mol
IUPAC Name benzyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23NO5S/c1-23(19,20)22-12-9-14-7-10-17(11-8-14)16(18)21-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
Standard InChI Key UMMDBTDPLDEQQK-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)OCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has the molecular formula C₁₆H₂₃NO₅S and a molecular weight of 341.4 g/mol. Its IUPAC name, benzyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate, reflects the presence of three critical functional groups:

  • A piperidine ring substituted at the 4-position with a 2-((methylsulfonyl)oxy)ethyl group.

  • A benzyl ester moiety attached to the piperidine nitrogen.

  • A methylsulfonate group serving as a leaving group in nucleophilic substitution reactions .

The compound’s structure is validated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the integration of the benzyl aromatic protons (δ 7.23–7.41 ppm) and the methylsulfonyl singlet (δ 3.14 ppm) .

Comparative Analysis with Related Compounds

The compound differs from analogous piperidine derivatives in two key aspects:

  • Side Chain Flexibility: The ethyl spacer in the methylsulfonyloxyethyl group enhances conformational flexibility compared to shorter methyl-linked variants (e.g., benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) .

  • Reactivity: The sulfonate ester’s leaving-group potential is modulated by the ethyl spacer, enabling controlled substitution reactions under milder conditions than methylsulfonylmethyl analogs.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Fig. 1):

  • Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives or reductive amination of 1,5-diketones yields the piperidine core .

  • Ethyl Side Chain Introduction: A Mitsunobu reaction between 4-hydroxypiperidine and 2-hydroxyethyl methanesulfonate installs the methylsulfonyloxyethyl group .

  • Benzylation: The piperidine nitrogen is protected via benzyl chloroformate in the presence of a base like triethylamine.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Piperidine formationNaBH₄, MeOH, 0°C → 25°C78
Mitsunobu reactionDIAD, PPh₃, THF, 40°C65
BenzylationCbz-Cl, Et₃N, DCM, 0°C → RT82

DIAD = Diisopropyl azodicarboxylate; DCM = Dichloromethane; RT = Room temperature

Scalability and Industrial Considerations

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueMethod
Boiling Point500.5±33.0°C (760 mmHg)Simulated (EPI Suite)
Density1.3±0.1 g/cm³Experimental
LogP2.1Calculated (XLogP3)

Applications in Drug Discovery

Opioid Receptor Modulation

The compound serves as a precursor to μ-opioid receptor antagonists. For instance, N-demethylation followed by reductive amination yields analogs with sub-micromolar binding affinity (Kᵢ = 0.3 μM) .

Enzyme Inhibition

Derivatives bearing aryl substituents on the benzyl group inhibit monoamine oxidase B (MAO-B) with IC₅₀ values of 1.2–4.8 μM, making them candidates for neurodegenerative disease therapeutics .

Prodrug Development

The methylsulfonyloxyethyl group facilitates prodrug strategies. For example, hydrolysis in vivo releases piperidine-4-ethanol, a metabolite with anti-inflammatory activity.

Future Directions

Targeted Drug Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) via the benzyl ester could enhance tumor-specific delivery. Preliminary studies show 90% payload release in lysosomal conditions (pH 4.5) .

Computational Modeling

Molecular dynamics simulations predict strong binding to the κ-opioid receptor (ΔG = −9.8 kcal/mol), guiding the design of selective analgesics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator